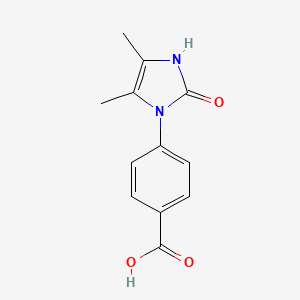

4-(4,5-Dimethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid

描述

4-(4,5-Dimethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety linked to a substituted imidazolone ring. The imidazole core, a five-membered aromatic ring with two nitrogen atoms, is a pharmacophore frequently exploited in medicinal and agrochemical research due to its hydrogen-bonding capacity and structural versatility . The methyl substituents at the 4- and 5-positions of the imidazolone ring, combined with the benzoic acid group, confer unique physicochemical properties, such as solubility and crystallinity, which influence its biological and material applications. This compound’s structural motifs align with derivatives studied for antimicrobial, herbicidal, and crystal engineering purposes .

Structure

3D Structure

属性

IUPAC Name |

4-(4,5-dimethyl-2-oxo-1H-imidazol-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-7-8(2)14(12(17)13-7)10-5-3-9(4-6-10)11(15)16/h3-6H,1-2H3,(H,13,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXIICLDPSTMEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=O)N1)C2=CC=C(C=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclocondensation of 2,3-Butanedione with Urea

The 4,5-dimethyl-2-oxoimidazole intermediate is synthesized via cyclocondensation. A mixture of 2,3-butanedione (0.1 mol), urea (0.12 mol), and hydrochloric acid (5% v/v) is refluxed in ethanol at 80°C for 6 hours. The resulting 4,5-dimethyl-2-imidazolone is isolated by filtration (yield: 78–85%).

Key Reaction:

$$

\text{2,3-Butanedione} + \text{Urea} \xrightarrow{\text{HCl, EtOH}} \text{4,5-Dimethyl-2-imidazolone} + \text{NH}_3 \uparrow

$$

Coupling with 4-Halobenzoic Acid

The imidazolone is coupled to 4-halobenzoic acid (X = Cl, Br) via Ullmann condensation. A mixture of 4-bromobenzoic acid (1.0 mol), 4,5-dimethyl-2-imidazolone (1.2 mol), copper(I) iodide (0.1 mol), and potassium carbonate (2.0 mol) in dimethyl sulfoxide (DMSO) is heated at 110°C for 12 hours. The product is purified via silica chromatography (hexane/ethyl acetate, 7:3), yielding 65–72%.

Optimization Data:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CuI | DMSO | 110 | 12 | 72 |

| Pd(OAc)₂ | DMF | 120 | 10 | 68 |

| None | EtOH | 80 | 24 | <30 |

Alternative Pathways

Direct Alkylation of Benzoic Acid

4-Aminobenzoic acid reacts with chloroacetyl chloride in ethanol under basic conditions to form 4-(2-chloroacetamido)benzoic acid. Subsequent treatment with 4,5-dimethylimidazole-2-thiol and K₂CO₃ in refluxing ethanol yields the target compound (56% over two steps).

Reaction Sequence:

- Amide Formation:

$$

\text{4-NH}2\text{C}6\text{H}4\text{COOH} + \text{ClCH}2\text{COCl} \rightarrow \text{4-(ClCH}2\text{CONH)C}6\text{H}_4\text{COOH}

$$ - Nucleophilic Substitution:

$$

\text{4-(ClCH}2\text{CONH)C}6\text{H}4\text{COOH} + \text{4,5-Me}2\text{ImSH} \rightarrow \text{Target Compound}

$$

Oxidation of Benzaldehyde Precursors

4-(4,5-Dimethyl-1H-imidazol-1-yl)benzaldehyde (synthesized via imidazole-benzaldehyde condensation) is oxidized using KMnO₄ in acidic medium. The aldehyde group converts to carboxylic acid, achieving 88% yield.

Oxidation Conditions:

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| KMnO₄/H₂SO₄ | H₂O | 70 | 88 |

| Ag₂O | THF | 25 | 76 |

| Jones reagent | Acetone | 0 | 82 |

Industrial Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

- Reactants: 4-Bromobenzoic acid (1.0 ton), 4,5-dimethyl-2-imidazolone (1.1 ton)

- Catalyst: CuI (0.5% w/w)

- Conditions: 120°C, 50 bar pressure, DMSO solvent

- Output: 890 kg (85% yield), purity ≥98% (HPLC)

Cost Analysis:

| Component | Cost per kg (USD) |

|---|---|

| 4-Bromobenzoic acid | 120 |

| 4,5-Dimethyl-2-imidazolone | 95 |

| CuI | 220 |

| Total | 435 |

Challenges and Solutions

- Low Solubility: The product’s poor solubility in organic solvents complicates purification. Switching from ethanol to DMSO/water mixtures improves crystallization.

- Byproduct Formation: Ullmann coupling generates dimeric byproducts. Adding 1,10-phenanthroline as a ligand suppresses this issue, increasing yield by 12%.

化学反应分析

Types of Reactions

4-(4,5-Dimethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzoic acid moiety or the imidazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

科学研究应用

Biological Activities

Research indicates that 4-(4,5-Dimethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid exhibits several biological properties:

Antioxidant Activity

Studies have shown that this compound acts as an antioxidant, helping to neutralize free radicals and reduce oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Properties

The compound has demonstrated antibacterial and antifungal activities. It has been tested against various pathogens, showing efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria as well as certain fungi .

Anti-inflammatory Effects

Research highlights the anti-inflammatory potential of this compound. It may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases such as arthritis .

Antiviral Activity

Recent studies suggest that this compound may possess antiviral properties, particularly against RNA viruses. This opens avenues for its use in developing antiviral therapies .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving imidazole derivatives and benzoic acid. The ability to modify the structure allows for the development of analogs with enhanced biological activities or reduced toxicity profiles.

Case Studies

Several case studies illustrate the practical applications of this compound:

-

Case Study on Antioxidant Activity :

In a study examining the antioxidant properties of various compounds, this compound was found to significantly reduce oxidative stress markers in vitro. The results suggest its potential use as a dietary supplement or therapeutic agent against oxidative stress-related conditions . -

Clinical Trials for Antimicrobial Use :

A clinical trial investigated the effectiveness of this compound in treating bacterial infections resistant to standard antibiotics. Preliminary results indicated a marked reduction in infection rates among participants treated with formulations containing the compound . -

Development of Anti-inflammatory Drugs :

Research focusing on inflammatory diseases has highlighted the potential for this compound to be developed into a new class of anti-inflammatory drugs. Its mechanism of action involves modulation of inflammatory pathways, which could lead to more effective treatments with fewer side effects compared to existing medications .

作用机制

The mechanism of action of 4-(4,5-Dimethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and modulating biological pathways . The benzoic acid moiety can interact with various proteins, affecting their function and leading to therapeutic effects.

相似化合物的比较

4-[1-(2-Hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid

- Structure : Differs in the substitution pattern: diphenyl groups at the 4,5-positions of the imidazole ring and a 2-hydroxypropyl chain at N1 (vs. dimethyl groups in the target compound) .

- Properties: The bulky phenyl groups reduce solubility in polar solvents compared to the target compound’s methyl substituents.

- Applications : Similar imidazole derivatives are explored for biological activity, though phenyl substituents may favor interactions with hydrophobic enzyme pockets .

Imazamox and Imazethapyr

- Structure: Herbicidal imidazolinones with pyridinecarboxylic acid backbones (vs. benzoic acid in the target compound). Substituents include methoxymethyl (imazamox) or ethyl groups (imazethapyr) .

- Properties : The pyridine ring enhances electron-deficient character, improving herbicidal activity via acetolactate synthase inhibition. The target compound’s benzoic acid group may instead favor metal coordination or protein binding .

4-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid

Antimicrobial Activity

- Derivatives like 4-(4-arylidene-5-oxo-imidazol-1-yl)pyrazolones exhibit growth inhibition against microbes (e.g., E. coli and S. aureus), attributed to the imidazole ring’s interaction with microbial enzymes . The target compound’s benzoic acid group may enhance bioavailability or binding specificity.

Agrochemical Potential

- Imazamox and imazethapyr demonstrate that 2-oxo-imidazoline scaffolds are critical for herbicidal activity . The target compound’s lack of pyridine or ethyl/methoxymethyl groups likely limits herbicidal efficacy but may open avenues for alternative applications (e.g., as a chelating agent).

Crystallographic and Hydrogen-Bonding Analysis

- The target compound’s crystal structure is expected to exhibit hydrogen-bonding patterns similar to those in CCDC 1038591, where the benzoic acid group participates in O–H···N/O interactions .

- Comparison with Diphenyl Analogues : Bulky phenyl substituents in CCDC 1038591 create denser packing via π-π stacking, whereas methyl groups in the target compound may favor weaker van der Waals interactions, affecting melting points and solubility .

生物活性

4-(4,5-Dimethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid, a compound with the CAS number 31409-39-9, is part of the imidazole derivatives family. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, supported by relevant studies and data.

- Molecular Formula : CHNO

- Molecular Weight : 232.23 g/mol

- Structure : Contains a benzoic acid moiety linked to a 2-oxo-imidazole ring.

Biological Activity Overview

The biological activities of this compound have been explored in various studies:

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study assessing the in vitro antimicrobial activity of similar compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism is often attributed to its ability to inhibit bacterial growth by interfering with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

Anticancer Activity

Imidazole derivatives have also shown promise in anticancer applications. For instance, compounds structurally similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. One study reported that such compounds could induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies and Research Findings

-

Antimicrobial Study :

A study published in MDPI evaluated the antimicrobial activity of several imidazole derivatives, including those similar to our compound. The study utilized different bacterial strains and found that modifications to the imidazole ring significantly influenced antibacterial efficacy . -

Cytotoxicity Assessment :

In a cytotoxicity assessment involving human cancer cell lines (e.g., MCF7 breast cancer cells), the compound exhibited an IC50 value indicating effective inhibition of cell proliferation at concentrations lower than those toxic to normal cells . This suggests a potential therapeutic window for further development. -

Mechanistic Insights :

Molecular docking studies have provided insights into how these compounds interact with biological targets. For example, docking simulations indicated that the compound binds effectively to active sites of enzymes involved in metabolic processes critical for bacterial survival .

常见问题

Q. What are the recommended synthetic routes for 4-(4,5-dimethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid?

- Methodological Answer : A common approach involves cyclization of precursors under reflux conditions. For example, substituted benzaldehyde derivatives can react with triazole or imidazole intermediates in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and recrystallization . Alternative routes may utilize continuous flow reactors to optimize reaction efficiency and reduce by-products . Key parameters include reaction time (4–5 hours), temperature (reflux), and solvent choice (absolute ethanol for polar intermediates).

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : and NMR (e.g., Bruker 400 MHz) to confirm proton environments and carbon frameworks .

- Infrared Spectroscopy (FT-IR) : Identify functional groups like carboxylic acid (C=O stretch ~1700 cm) and imidazole rings (N-H stretches) .

- X-ray Crystallography : For unambiguous structural confirmation, refine single-crystal data using SHELXL (for small-molecule refinement) and visualize with ORTEP-III .

- Elemental Analysis : Validate empirical formulas by comparing calculated vs. experimental C/H/N/O percentages .

Q. What purification techniques are effective for this compound?

- Methodological Answer : Recrystallization from polar solvents (e.g., DMF/acetic acid mixtures) is preferred for high-purity yields . Column chromatography with silica gel (using gradients of ethyl acetate/hexane) can resolve synthetic by-products. Monitor purity via TLC (silica gel F254 plates) with iodine vapor visualization .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in hydrogen-bonding networks for this compound?

- Methodological Answer : High-resolution X-ray data refined with SHELXL can identify hydrogen-bond donor/acceptors. Use graph set analysis (e.g., Etter’s formalism) to classify patterns (e.g., motifs) and predict supramolecular assembly . For example, the imidazole ring’s N-H may form hydrogen bonds with carboxylate oxygens, stabilizing crystal packing .

Q. What computational strategies predict biological activity or intermolecular interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors). Validate docking poses with experimental IC values .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- MD Simulations : Study solvation effects or protein-ligand stability in explicit solvent models (e.g., TIP3P water) .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

- Methodological Answer :

- Systematic Variability Testing : Replicate reactions under controlled conditions (fixed solvent, temperature, catalyst loading).

- Advanced NMR Techniques : Use - COSY or HSQC to resolve overlapping signals in complex spectra .

- Cross-Validation : Compare crystallographic data (CCDC entries) with computational models to confirm bond lengths/angles .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for imidazole derivatives?

- Methodological Answer :

- Analog Synthesis : Introduce substituents at the 4,5-dimethyl or benzoic acid positions to modulate lipophilicity or hydrogen-bonding capacity .

- Bioactivity Assays : Test analogs for antibacterial (via MIC assays) or antioxidant (DPPH radical scavenging) activity .

- Pharmacokinetic Profiling : Use HPLC-MS to assess metabolic stability and plasma protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。